Structural Differentiation: Presence and Position of the Nitro Group vs. Non-Nitro Analog
1-Butyl-5-methyl-3-nitro-1H-pyrazole contains a nitro group (-NO2) at the 3-position of the pyrazole ring, which is absent in its close analog 1-butyl-5-methyl-1H-pyrazole (CAS 1007518-48-0) . This substitution fundamentally alters the electronic properties and potential reactivity of the compound. The nitro group can act as a hydrogen-bond acceptor, significantly impact the dipole moment, and can be a site for further chemical transformation (e.g., reduction to an amine) [1].
| Evidence Dimension | Presence of 3-position Nitro Group |
|---|---|
| Target Compound Data | Present (3-Nitro substitution) |
| Comparator Or Baseline | 1-butyl-5-methyl-1H-pyrazole (CAS 1007518-48-0): Absent |
| Quantified Difference | Qualitative difference in chemical structure and properties |
| Conditions | Comparison of chemical structures based on IUPAC names and SMILES strings. |
Why This Matters
This distinction is critical for procurement as the nitro group provides unique reactivity and interaction profiles that cannot be replicated by the non-nitro analog, directly impacting its suitability as a specific synthetic intermediate or biological probe.
- [1] Kuujia. (n.d.). Cas no 1007518-48-0 (1-butyl-5-methyl-1H-pyrazole). Retrieved [Date Retrieved], from https://www.kuujia.com View Source
